molecular formula C24H21F3N4O3 B10900741 [5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone

[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B10900741
M. Wt: 470.4 g/mol
InChI Key: ZOTKGLKHWGMXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(1,3-BENZODIOXOL-5-YL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a trifluoromethyl group, and a tetrahydropyrazolopyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1,3-BENZODIOXOL-5-YL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the trifluoromethyl group. The tetrahydropyrazolopyrimidine core is then synthesized through cyclization reactions. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

[5-(1,3-BENZODIOXOL-5-YL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Chemistry

In chemistry, [5-(1,3-BENZODIOXOL-5-YL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for probing biological pathways and understanding molecular mechanisms.

Medicine

In medicine, [5-(1,3-BENZODIOXOL-5-YL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is investigated for its potential therapeutic properties. Researchers are exploring its use as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in catalysis, materials science, and the production of high-value chemicals.

Mechanism of Action

The mechanism of action of [5-(1,3-BENZODIOXOL-5-YL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [1-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLORO-3-NITROANILINO)-1-PROPANONE]: This compound shares the benzodioxole ring but differs in its functional groups and overall structure.

    [N-(1,3-BENZODIOXOL-5-YL)-5-(1,1’-BIPHENYL)-4-YLTHIENO(2,3-D)PYRIMIDIN-4-AMINE]: Another compound with a benzodioxole ring, but with a different core structure and functional groups.

Uniqueness

The uniqueness of [5-(1,3-BENZODIOXOL-5-YL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE lies in its combination of structural features, including the benzodioxole ring, trifluoromethyl group, and tetrahydropyrazolopyrimidine core. This unique combination imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H21F3N4O3

Molecular Weight

470.4 g/mol

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C24H21F3N4O3/c25-24(26,27)21-11-16(15-7-8-19-20(10-15)34-13-33-19)28-22-12-17(29-31(21)22)23(32)30-9-3-5-14-4-1-2-6-18(14)30/h1-2,4,6-8,10,12,16,21,28H,3,5,9,11,13H2

InChI Key

ZOTKGLKHWGMXAK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NN4C(CC(NC4=C3)C5=CC6=C(C=C5)OCO6)C(F)(F)F

Origin of Product

United States

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